methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate

Description

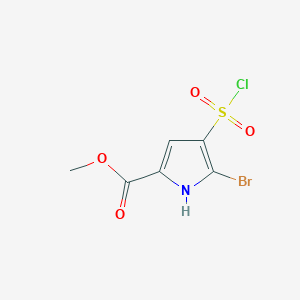

Methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a bromine atom at position 5, a chlorosulfonyl group at position 4, and a methyl ester at position 2. The chlorosulfonyl (–SO₂Cl) group is a strong electron-withdrawing moiety, enhancing electrophilic reactivity, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). This compound is likely utilized as an intermediate in pharmaceutical or materials chemistry, given the versatility of its functional groups for further derivatization .

Properties

CAS No. |

1421601-87-7 |

|---|---|

Molecular Formula |

C6H5BrClNO4S |

Molecular Weight |

302.53 g/mol |

IUPAC Name |

methyl 5-bromo-4-chlorosulfonyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C6H5BrClNO4S/c1-13-6(10)3-2-4(5(7)9-3)14(8,11)12/h2,9H,1H3 |

InChI Key |

VVXIDVRYQQBWSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N1)Br)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonylation of Methyl 5-Bromo-1H-Pyrrole-2-Carboxylate

This method involves introducing the chlorosulfonyl group at the C4 position of a pre-brominated pyrrole scaffold.

- Starting Material : Methyl 5-bromo-1H-pyrrole-2-carboxylate is treated with chlorosulfuric acid (ClSO₃H) under controlled conditions.

- Reaction Conditions :

- Temperature: 0–5°C (to minimize side reactions).

- Solvent: Dichloromethane or chloroform.

- Time: 2–4 hours.

- Workup : The crude product is quenched with ice-water, extracted with organic solvents, and purified via recrystallization or column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Purity (HPLC) | ≥95% |

| Key Intermediate | Methyl 5-bromo-1H-pyrrole-2-carboxylate |

Sequential Bromination and Sulfonation

A two-step approach starting from methyl 1H-pyrrole-2-carboxylate.

Step 1: Bromination at C5

- Reagent : N-Bromosuccinimide (NBS) in dimethylformamide (DMF).

- Conditions : 25°C, 12 hours.

- Outcome : Methyl 5-bromo-1H-pyrrole-2-carboxylate is obtained in 70–85% yield.

Step 2: Sulfonation at C4

- Reagent : Chlorosulfonic acid (HSO₃Cl).

- Conditions : 0°C, 1 hour.

- Workup : Neutralization with sodium bicarbonate, followed by extraction.

Key Data :

| Step | Yield | Key Reagent |

|---|---|---|

| 1 | 70–85% | NBS |

| 2 | 65–70% | HSO₃Cl |

- Competing side reactions at unprotected NH require careful temperature control.

One-Pot Synthesis via Directed Metalation

A modern approach utilizing directed ortho-metalation (DoM) for sequential functionalization.

- Lithiation : Methyl 1H-pyrrole-2-carboxylate is treated with LDA (lithium diisopropylamide) at −78°C.

- Electrophilic Trapping :

- Bromine (Br₂) is added for C5 bromination.

- Sulfur trioxide (SO₃) followed by chlorination (PCl₅) introduces the chlorosulfonyl group.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 50–60% |

| Selectivity | >90% for C4/C5 positions |

Enzymatic Bromination Followed by Chemical Sulfonation

A green chemistry approach leveraging biocatalysis for bromination.

Step 1 :

- Enzyme : Vanadate-dependent bromoperoxidase from Ascophyllum nodosum.

- Conditions : H₂O₂, NaBr, pH 6.2, 24 hours.

- Outcome : Methyl 5-bromo-1H-pyrrole-2-carboxylate in 55–65% yield.

Step 2 :

- Sulfonation : As described in Method 1.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Chlorosulfonylation | 60–75 | High | Moderate |

| Sequential Bromination | 65–70 | Moderate | High |

| One-Pot Metalation | 50–60 | Low | Low |

| Enzymatic | 55–65 | High | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like nucleophiles (e.g., amines, thiols) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of reactive functional groups allows it to form covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of substituted pyrrole carboxylates. Key structural analogs, synthesized via Suzuki-Miyaura cross-coupling (), include:

| Compound Name | Substituents (Position 5) | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| Methyl 5-(m-tolyl)-1H-pyrrole-2-carboxylate | 3-methylphenyl | 119–121 | 78 |

| Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate | 3-chlorophenyl | 133–134 | 81 |

| Methyl 5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate | 3-CF₃-phenyl | 152–154 | 84 |

| Methyl 5-(4-acetylphenyl)-1H-pyrrole-2-carboxylate | 4-acetylphenyl | 147–148 | 48 |

Key Observations :

Electronic and Steric Effects

Density functional theory (DFT) studies () highlight the impact of substituents on electronic properties:

Crystallographic and Hydrogen-Bonding Patterns

Hydrogen-bonding networks in pyrrole derivatives () vary with substituents:

Key Differences in Reactivity

| Property | Target Compound | Methyl 5-(3-CF₃-phenyl) Analog | Methyl 5-(m-tolyl) Analog |

|---|---|---|---|

| Electrophilicity at Position 4 | High (–SO₂Cl) | Moderate (–CF₃) | Low (–CH₃) |

| Cross-Coupling Reactivity | High (Br) | Moderate (Br) | Low (H) |

| Melting Point | Expected >150°C* | 152–154°C | 119–121°C |

*Predicted based on substituent trends .

Biological Activity

Methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₅BrClNO₄S

- Molecular Weight : 253.53 g/mol

- CAS Number : 934-07-6

The compound features a pyrrole ring, which is known for its involvement in various biological processes, and incorporates a chlorosulfonyl group that may enhance its reactivity and biological interactions.

The exact mechanisms of action for this compound are not fully elucidated; however, it is hypothesized to interact with specific molecular targets, potentially influencing enzymatic pathways or receptor activities. The presence of the chlorosulfonyl group suggests possible interactions in redox reactions or as a leaving group in nucleophilic substitutions.

Cytotoxic Activity

Cytotoxicity assays conducted on similar compounds have demonstrated that alterations in the pyrrole structure can lead to varying degrees of cytotoxic effects on cancer cell lines. For instance, certain pyrrole derivatives have shown promising results against colon cancer cells . While specific data for this compound is lacking, the structural characteristics imply potential for anticancer activity.

Case Studies and Experimental Data

-

Antimicrobial Activity Against M. tuberculosis :

- A study focused on pyrrole derivatives revealed that modifications could enhance activity against drug-resistant strains with minimal cytotoxic effects .

- The most effective compounds had MIC values below 0.016 μg/mL against M. tuberculosis, indicating the potential for developing new treatments using similar scaffolds.

-

Cytotoxicity in Cancer Cells :

- In vitro studies on related compounds showed significant cytotoxicity against HCT-116 colon cancer cells, where certain derivatives induced apoptosis without necrosis .

- The mechanism involved cell cycle arrest and apoptosis induction, suggesting that this compound could exhibit similar effects based on its structure.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₆H₅BrClNO₄S | Potential antimicrobial and anticancer properties |

| Methyl 5-bromo-1H-pyrrole-2-carboxylate | C₆H₆BrNO₂ | Antimicrobial activity against M. tuberculosis |

| Pyrrole Derivative X | C₇H₈BrNO₂ | Significant cytotoxicity against HCT-116 cells |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential functionalization of the pyrrole ring. Chlorosulfonation can be achieved using chlorosulfonic acid under controlled temperatures (0–5°C), followed by bromination with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF). Esterification of the carboxyl group is performed via methanol in the presence of a catalytic acid. Microwave-assisted methods (e.g., 3 min irradiation in pyridine) may reduce reaction time compared to classical heating (3 h at 105°C), though purity must be verified via HPLC .

- Critical Parameters : Temperature control during chlorosulfonation prevents decomposition. Solvent choice impacts bromination efficiency.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., sulfonyl and bromo group positions). The deshielded proton at C-3 (δ ~12 ppm) indicates NH in the pyrrole ring .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at ~324.9 g/mol for CHBrClNOS) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Q. How should this compound be stored to maintain stability?

- Methodology : Store at 2–8°C in airtight, amber vials under inert gas (argon/nitrogen). The chlorosulfonyl group is moisture-sensitive; use molecular sieves to minimize hydrolysis. Stability assays (TGA/DSC) indicate decomposition above 150°C .

Advanced Research Questions

Q. What is the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions, and how does it compare to other sulfonating agents?

- Methodology : The chlorosulfonyl group undergoes nucleophilic substitution with amines (e.g., pyridine) or thiols under mild conditions (e.g., room temperature, THF). Kinetic studies show higher reactivity than aryl sulfonyl chlorides due to electron-withdrawing effects from the bromo and ester groups. Monitor reactions via TLC (silica, ethyl acetate/hexane) to track by-product formation .

Q. How do electronic effects of substituents (bromo, chlorosulfonyl) influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The bromo group facilitates Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), KCO, DMF/HO). The chlorosulfonyl group’s electron-withdrawing nature enhances electrophilicity at C-5, enabling regioselective cross-couplings. Compare yields with analogs (e.g., methyl 4-bromo-1-methyl-pyrrole-2-carboxylate) to isolate substituent effects .

Q. How can contradictory results in synthetic yields be resolved when scaling up reactions?

- Methodology : Contradictions often arise from heat/mass transfer inefficiencies at larger scales. Use flow chemistry for chlorosulfonation to improve mixing and temperature control. Statistical optimization (e.g., DoE) identifies critical variables (e.g., reagent stoichiometry, solvent volume). Pilot-scale trials (1–10 g) with in-line FTIR monitoring validate reproducibility .

Q. Can computational modeling predict regioselectivity in further functionalization of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.